molecular formula C10H14BrNO2 B2594339 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine CAS No. 1871980-23-2

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine

Cat. No.: B2594339
CAS No.: 1871980-23-2
M. Wt: 260.131
InChI Key: VWEVZUZCYFJSEJ-UHFFFAOYSA-N
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Description

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is a heterocyclic organic compound featuring a pyrrolidine core substituted with a methoxy group at the 3-position and a 5-bromofuran-2-ylmethyl moiety. This compound is likely used as an intermediate in pharmaceutical or agrochemical synthesis, though specific applications require further investigation.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]-3-methoxypyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEVZUZCYFJSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)CC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine typically involves the bromination of furan followed by a series of coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a brominated furan with a boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate in a solvent like toluene or ethanol, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps such as crystallization or chromatography are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in DMF.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated furan derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Analogues

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • Core Structure : Pyridine-pyrrolidine hybrid.
  • Substituents : Bromo, dimethoxymethyl, and tert-butyl carbamate groups.
  • Molecular Formula : C₁₉H₂₈BrN₂O₅.
  • Molecular Weight : 477.35 g/mol.
  • Key Differences : Pyridine ring instead of pyrrolidine, tert-butyl carbamate protecting group. The dimethoxymethyl substituent increases hydrophobicity compared to the methoxy group in the target compound .
(3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752)
  • Core Structure : Pyrrolidine with stereospecific substitution.
  • Substituents : 2,3-Difluorophenyl and methoxy groups.
  • Pharmacological Profile : Enhances cortical catecholaminergic and cholinergic neurotransmission, demonstrating cognitive-enhancing effects in Parkinson’s disease models.
  • Key Differences : Aromatic difluorophenyl group replaces bromofuran, enabling π-π interactions in biological targets. The stereochemistry (3S) is critical for regioselective activity .
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine
  • Core Structure : Pyrrolidine with sulfonyl linkage.
  • Substituents : 3-Bromo-5-methylphenyl sulfonyl group.
  • Molecular Formula: C₁₁H₁₄BrNO₂S.
  • Molecular Weight : 304.2 g/mol.
  • Key Differences : Sulfonyl group increases polarity and reactivity, making it a versatile intermediate. The bromo-methylphenyl substituent offers steric hindrance distinct from bromofuran .
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine
  • Core Structure : Pyridine derivative.
  • Substituents : Bromo, methoxy, and 2-butoxyethoxy chains.
  • Key Differences: Pyridine core with alkoxy chains enhances solubility in non-polar solvents. The butoxyethoxy group provides flexibility, contrasting with the rigid furan in the target compound .

Comparative Analysis Table

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine Pyrrolidine C₁₀H₁₄BrNO₂ 272.13 5-Bromofuran-2-ylmethyl, 3-methoxy Intermediate (hypothesized) N/A
tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Pyridine-pyrrolidine C₁₉H₂₈BrN₂O₅ 477.35 Bromo, dimethoxymethyl, tert-butyl carbamate Synthetic intermediate; hydrophobic
(3S)-3-(2,3-Difluorophenyl)-3-methoxypyrrolidine (IRL752) Pyrrolidine C₁₁H₁₃F₂NO 213.23 2,3-Difluorophenyl, methoxy Cognitive enhancer (Parkinson’s)
1-((3-Bromo-5-methylphenyl)sulfonyl)pyrrolidine Pyrrolidine C₁₁H₁₄BrNO₂S 304.20 3-Bromo-5-methylphenyl sulfonyl Irritant; requires 2–8°C storage
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine Pyridine C₁₂H₁₇BrNO₃ 318.18 Bromo, methoxy, 2-butoxyethoxy Solubility in organic solvents

Key Observations

Core Structure Impact: Pyrrolidine derivatives (e.g., IRL752, sulfonylpyrrolidine) exhibit conformational flexibility, aiding in receptor binding. The bromofuran group in the target compound introduces a planar, electron-deficient heterocycle, distinct from phenyl or pyridine rings.

Substituent Effects :

  • Halogen Placement : Bromine in furan (target) vs. pyridine () alters electronic distribution and steric accessibility.
  • Functional Groups : Methoxy groups enhance solubility, while sulfonyl () or carbamate () groups increase reactivity or stability.

Pharmacological vs.

Biological Activity

1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound's molecular formula is C13H13BrN2O2C_{13}H_{13}BrN_2O_2, featuring a furan ring, a bromine atom, and a methoxypyrrolidine moiety. This unique structure contributes to its reactivity and biological interactions.

Target of Action

This compound primarily targets the cyclooxygenase-2 (COX-2) enzyme. This enzyme plays a crucial role in the inflammatory response and is a significant target for anti-inflammatory drugs.

Mode of Action

The compound interacts with COX-2 through various mechanisms, including:

  • Hydrogen bonding
  • Electrostatic interactions
  • Hydrophobic interactions

These interactions inhibit the COX-2 enzyme, leading to decreased production of prostanoids, which are mediators of inflammation.

Antitumor Activity

Preliminary studies suggest that this compound exhibits significant antitumor properties. Molecular docking simulations indicate strong binding affinity to COX-2, with an estimated binding energy of approximately -7.89 kcal/mol. This suggests potential for further exploration as an anti-cancer agent.

Antimicrobial Properties

The compound has been associated with antimicrobial activity against various pathogens. Similar compounds within the furan carboxamide class have demonstrated efficacy against bacteria and fungi, indicating that this compound may share these properties.

Anti-inflammatory Effects

Inhibition of COX-2 by this compound suggests potential anti-inflammatory effects. Studies have shown that related compounds can reduce nitric oxide (NO) secretion in macrophages, a key mediator in inflammatory responses .

Case Studies and Experimental Findings

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorSignificant binding to COX-2; potential anticancer effects
AntimicrobialEfficacy against various bacterial strains
Anti-inflammatoryInhibition of NO secretion in macrophages

Research Applications

This compound has several applications in scientific research:

  • Enzyme Inhibition Studies : Its role as a COX-2 inhibitor makes it valuable for studying inflammatory pathways.
  • Synthesis Intermediate : It serves as an intermediate in synthesizing more complex organic molecules.

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